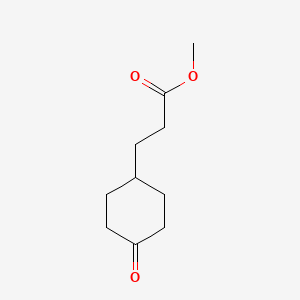
Methyl 3-(4-oxocyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by a cyclohexane ring with a ketone group at the fourth position and a propanoate ester group attached to the third position of the ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-oxocyclohexyl)propanoate typically involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions
Methyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-carboxycyclohexyl)propanoic acid.
Reduction: Methyl 3-(4-hydroxycyclohexyl)propanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学研究应用
Methyl 3-(4-oxocyclohexyl)propanoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl 3-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The ketone group can participate in redox reactions, influencing cellular metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-oxocyclohexyl)propanoate
- Methyl 3-(4-hydroxycyclohexyl)propanoate
- Methyl 3-(4-methoxycyclohexyl)propanoate
Uniqueness
Methyl 3-(4-oxocyclohexyl)propanoate is unique due to the presence of both a ketone and an ester group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.
生物活性
Methyl 3-(4-oxocyclohexyl)propanoate is an organic compound notable for its unique structural features, including a cyclohexyl ring and a ketone functional group. This compound has drawn interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Structural Characteristics : The compound features a propanoate group attached to a cyclohexyl ring with a ketone at the 4-position. These structural elements contribute to its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The cyclic structure may facilitate these interactions, modulating enzyme activity and leading to various biological effects.
Anti-inflammatory Potential
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Similar compounds have been shown to interact with pathways associated with inflammation, although specific studies on this compound are still needed to confirm these effects.
Enzyme Interactions
Research indicates that the compound may interact with enzymes involved in metabolic pathways. The presence of the ketone and ester functional groups is believed to enhance its reactivity towards these enzymes, potentially leading to significant biological effects.
Case Studies and Research Findings
- Synthesis and Evaluation : In a study focused on the synthesis of related compounds, this compound was identified as a promising candidate for further biological evaluation due to its structural uniqueness and potential therapeutic applications.
- Comparative Analysis : A comparative analysis with structurally similar compounds, such as ethyl 3-(4-oxocyclohexyl)propanoate, revealed differences in their reactivity profiles and biological activities. This highlights the importance of structural variations in determining biological outcomes.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-oxocyclohexyl)acetate | Cyclohexane ring with a ketone | Different ester group positioning |
| Ethyl 3-(4-oxocyclohexyl)propanoate | Similar structure with ethyl | Varying solubility properties |
| Methyl 3-(4-methyl-2-oxo-6-prop-2-ynylcyclohexyl)propanoate | Additional alkyne functionality | Increased reactivity due to unsaturation |
Future Research Directions
Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Specific areas for future investigation include:
- Detailed interaction studies with key enzymes and receptors.
- In vivo studies to assess therapeutic efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
methyl 3-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8H,2-7H2,1H3 |
InChI 键 |
SBFYUGZTVZMACE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1CCC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















